![molecular formula C9H14O4 B2737092 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid CAS No. 2309458-17-9](/img/structure/B2737092.png)

2,8-Dioxaspiro[4.5]decane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

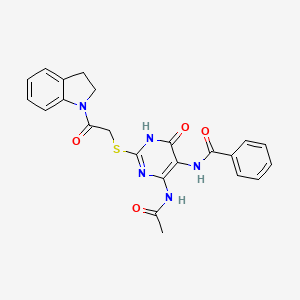

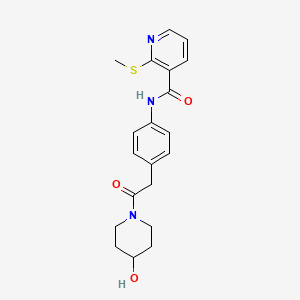

2,8-Dioxaspiro[4.5]decane-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bicyclic lactone that has a spiro carbon atom, which gives it unique properties.5]decane-3-carboxylic acid.

Scientific Research Applications

Supramolecular Arrangements

The study of cyclohexane-5-spirohydantoin derivatives, including 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid, has unveiled their crucial role in supramolecular arrangements. These compounds, through crystallographic analysis, demonstrated significant insights into the relationship between molecular and crystal structures, emphasizing the impact of substituents on the cyclohexane ring in forming distinct supramolecular structures. This research underscores the potential of such compounds in designing novel materials with specific supramolecular organizations (Graus et al., 2010).

Synthesis of Enantiomerically Pure Spiroacetals

Another significant application involves the flexible synthesis of enantiomerically pure dialkyl-dioxaspirodecane derivatives. These compounds are synthesized from homopropargylic alcohols and are pivotal in the creation of various complex spiroacetal systems, which are essential components in numerous pharmaceutical and chemical applications. This synthesis method highlights the adaptability and efficiency in generating structurally complex spiroacetals, showcasing the broad utility of dioxaspirodecane derivatives in synthetic chemistry (Schwartz et al., 2005).

Stereoselective Synthesis of Spirolactones

The stereoselective construction of dioxaspirodecanone systems from sugar-derived spirocyclopropane carboxylic acids presents a novel approach in synthesizing complex molecular architectures. This methodology has been applied in the total synthesis of natural products like dihydro-pyrenolide D, showcasing the potential of dioxaspirodecanone frameworks in the synthesis of biologically active compounds (Ramakrishna & Sridhar, 2015).

Nonlinear Optical Materials

Research on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) revealed its potential as a new organic material for nonlinear optical devices. Through material purification, single crystal growth, and characterization, APDA demonstrated promising optical properties suitable for application in nonlinear optical devices, such as frequency doublers for laser diodes in the blue region. This research underscores the importance of dioxaspirodecanone derivatives in the development of advanced optical materials (Kagawa et al., 1994).

Properties

IUPAC Name |

2,8-dioxaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-8(11)7-5-9(6-13-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPMASNWORKAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(OC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)

![(E)-3-((benzylimino)methyl)-2-((4-methoxyphenyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2737011.png)

![4-(2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2737012.png)

![5-(2-Fluorophenyl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2737014.png)

![7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2737016.png)

![(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate](/img/structure/B2737024.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2737025.png)

![(E)-4-(3-(but-2-en-1-yl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2737028.png)

![3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole](/img/structure/B2737029.png)